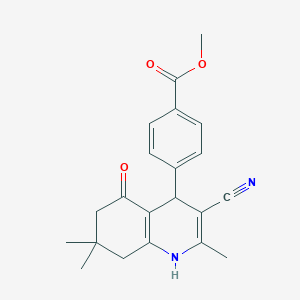
Pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-Etoxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(4-Etoxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo generalmente implica reacciones orgánicas de varios pasos. Un método común implica la condensación de acetoacetato de etilo con urea en presencia de un catalizador ácido para formar el anillo tetrahydropirimidina. Los pasos de alquilación y esterificación subsecuentes introducen los grupos pentilo y etoxi-metoxifenilo .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y la concentración de los reactivos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía pueden mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(4-Etoxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden involucrar reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos etoxi o metoxi, usando reactivos como el hidruro de sodio o el terc-butóxido de potasio
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Hidruro de sodio en dimetilsulfóxido (DMSO).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 4-(4-Etoxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el objetivo de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros o recubrimientos .
Mecanismo De Acción
El mecanismo de acción del 4-(4-Etoxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo implica su interacción con objetivos moleculares específicos. Este compuesto puede inhibir o activar ciertas enzimas o receptores, lo que lleva a una cascada de eventos bioquímicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 1-(4-hidroxi-3-metoxifenil)-2,3,4,9-tetrahidro-1H-β-carbolina-3-carboxílico: Conocido por sus propiedades de estabilización de mastocitos.
(S)-1-(3-Etoxi-4-metoxifenil)-2-metanosulfoniletilamina: Utilizado en la síntesis de agentes antiinflamatorios.
Unicidad
El 4-(4-Etoxi-3-metoxifenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo destaca por su combinación única de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Su estructura permite diversas modificaciones, lo que lo convierte en un compuesto versátil en varios campos de investigación .
Propiedades
Fórmula molecular |
C20H28N2O5 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
pentyl 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-5-7-8-11-27-19(23)17-13(3)21-20(24)22-18(17)14-9-10-15(26-6-2)16(12-14)25-4/h9-10,12,18H,5-8,11H2,1-4H3,(H2,21,22,24) |
Clave InChI |
XCAJNSDJMQSVFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B11689327.png)

![4-chloro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B11689337.png)

![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689360.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11689373.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B11689380.png)


![2-(4-Bromophenyl)-3-(phenylsulfanyl)imidazo[1,2-a]pyridine](/img/structure/B11689397.png)
![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689404.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11689412.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11689420.png)
